Zincformatedihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

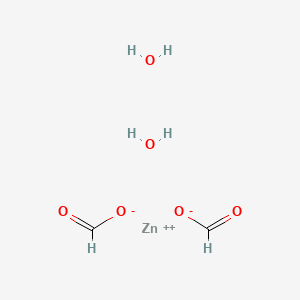

Zinc formate dihydrate is an inorganic compound based on zinc that finds extensive applications in scientific research and various industries . It consists of zinc, formate, and two water molecules, presenting as a crystalline solid with a white appearance . The molecular formula is C2H6O6Zn .

Synthesis Analysis

Zinc formate dihydrate has been synthesized and characterized by powder X-ray diffraction, elemental analysis, FTIR spectra, and thermal analysis . It is used in electrochemistry, electroplating, and corrosion studies, and acts as a catalyst for organic reactions, contributing to the synthesis of organic compounds .

Molecular Structure Analysis

The molecular structure of Zinc formate dihydrate has been determined using powder X-ray diffraction, elemental analysis, FTIR spectra, and thermal analysis . The InChI code is 1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H, (H,2,3);2*1H2;/q;;;;+2/p-2 .

Chemical Reactions Analysis

The thermal decomposition characteristics of Zinc formate dihydrate have been investigated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . The TG curve showed that the thermal decomposition occurred in two stages. The first step was the dehydration process of the coordination compound, and the second step corresponded to the decomposition of the anhydrous zinc formate .

Physical And Chemical Properties Analysis

Zinc formate dihydrate has a molecular weight of 191.4 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 0 . Its solubility in water is not miscible or difficult to mix .

Scientific Research Applications

Nutritional Sciences

Zinc, through its structural and cofactor roles, affects a broad range of critical physiological functions, including growth, metabolism, immune and neurological functions . Zinc formate dihydrate is used in nutritional sciences for zinc fortification strategies with a primary focus on staple foods, such as wheat or rice and their products .

Global Health

Zinc deficiency is widespread among populations around the world, and it may underlie much of the global burden of malnutrition . Zinc formate dihydrate is used in global health to address this issue through food fortification .

Thermal Analysis

Zinc formate dihydrate has been synthesized and characterized by powder X-ray diffraction, elemental analysis, FTIR spectra, and thermal analysis . It is used in thermal analysis to study its thermodynamic properties and thermal stability .

Electrochemistry

In electrochemistry , Zinc formate dihydrate is employed across diverse applications .

Electroplating

Zinc formate dihydrate is used in electroplating . This process deposits a layer of zinc on a surface to provide corrosion resistance.

Corrosion Studies

Zinc formate dihydrate is used in corrosion studies . It helps in understanding the corrosion process and developing methods to prevent it.

Organic Reactions

Zinc formate dihydrate acts as a catalyst for organic reactions , contributing to the synthesis of organic compounds .

Safety and Hazards

Future Directions

Zinc, the primary component of Zinc formate dihydrate, is of extraordinary and diverse importance in human biology and nutrition . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc, with specific systems meriting special focus including the gastrointestinal, immune, and central nervous systems .

properties

IUPAC Name |

zinc;diformate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXULAAWUPOJS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722241 |

Source

|

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC formate dihydrate | |

CAS RN |

5970-62-7 |

Source

|

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Vinyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester](/img/structure/B560950.png)

![7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one](/img/structure/B560958.png)